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Compound of Interest

Compound Name: 4,6-Dibromo-1H-indazole

Cat. No.: B1262942 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of

numerous biologically active compounds.[1] Their role as privileged scaffolds is primarily due to

their structural resemblance to purines, enabling them to function as effective kinase inhibitors.

[2] Among these, 4,6-Dibromo-1H-indazole is a key synthetic intermediate. The strategic

placement of bromine atoms at the C4 and C6 positions provides two reactive sites for further

functionalization, typically through cross-coupling reactions. This allows for the systematic

exploration of structure-activity relationships (SAR) in drug design, making it a valuable building

block for developing targeted therapeutics, particularly in oncology.[3] This guide provides a

detailed overview of the physicochemical properties, synthetic considerations, and biological

relevance of 4,6-Dibromo-1H-indazole.

Physicochemical and Spectroscopic Properties
The fundamental physicochemical and spectroscopic data for 4,6-Dibromo-1H-indazole are

critical for its application in synthesis and drug design. While experimental data for this specific

compound is limited, properties can be reliably predicted or inferred from closely related

analogues.
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Property Value Source / Note

Molecular Formula C₇H₄Br₂N₂ -

Molecular Weight 275.93 g/mol -

CAS Number 447430-07-1 -

Appearance Solid (predicted) -

Melting Point Not available -

Boiling Point ~533.1 ± 45.0 °C
Predicted for 4,6-Dibromo-1H-

indazole-3-carboxylic acid

Density ~2.285 ± 0.06 g/cm³
Predicted for 4,6-Dibromo-1H-

indazole-3-carboxylic acid

pKa ~1.27 ± 0.10
Predicted for 4,6-Dibromo-1H-

indazole-3-carboxylic acid

LogP ~3.09
Predicted for isomeric 5,6-

Dibromo-1H-indazole

¹H NMR

Predicted shifts would appear

in the aromatic region (approx.

7.0-8.5 ppm).

Based on data for 6-Bromo-

1H-indazole.[4]

¹³C NMR

Predicted shifts would show 7

distinct signals in the aromatic

region.

Based on data for 6-Bromo-

1H-indazole.[4]

IR Spectroscopy

Predicted peaks: ~3100-3000

cm⁻¹ (N-H stretch), ~1600-

1450 cm⁻¹ (C=C stretch),

~800-600 cm⁻¹ (C-Br stretch).

Based on characteristic

functional group frequencies.

Mass Spectrometry

Expected M, M+2, M+4

isotopic pattern characteristic

of two bromine atoms.

-
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The synthesis and analysis of 4,6-Dibromo-1H-indazole and its derivatives involve standard

organic chemistry techniques. Below are representative protocols for synthesis and quality

control.

General Synthetic Protocol for a Disubstituted 1H-
Indazole
The synthesis of 4,6-disubstituted indazoles can be achieved through various methods, often

starting from appropriately substituted anilines. A common route involves diazotization followed

by cyclization.[5]

Example: Synthesis of 6-Bromo-1H-indazole from 4-Bromo-2-methylaniline[5]

Acetylation: Dissolve 4-bromo-2-methylaniline in chloroform. Cool the solution and add

acetic anhydride while maintaining the temperature below 40°C.

Diazotization and Cyclization: To the resulting mixture, add potassium acetate followed by

isoamyl nitrite. Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours.

Work-up and Hydrolysis: After cooling, remove volatile components under vacuum. Add

water and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat the

mixture to 50-55°C to facilitate hydrolysis of the acetyl group.

Isolation and Purification: Cool the acidic mixture and adjust the pH to 11 with a 50%

aqueous sodium hydroxide solution to precipitate the product. Evaporate the solvent, and

slurry the resulting solid with heptane. Filter and dry the solid under vacuum to yield the final

product.

Quality Control and Spectroscopic Analysis Protocol
Ensuring the purity and structural integrity of 4,6-Dibromo-1H-indazole is crucial. A standard

workflow involves a combination of chromatographic and spectroscopic methods.[4]

Sample Preparation: Dissolve an accurately weighed sample (5-20 mg) in a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis or in a volatile solvent (e.g.,

methanol) for MS and HPLC analysis.
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NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen

framework. The chemical shifts, coupling constants, and integration should be consistent

with the structure of 4,6-Dibromo-1H-indazole.

Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI) to determine the

molecular weight. The mass spectrum should exhibit the characteristic isotopic pattern for a

molecule containing two bromine atoms.

Infrared (IR) Spectroscopy: Employ Fourier Transform Infrared (FTIR) spectroscopy, often

with an Attenuated Total Reflectance (ATR) accessory, to identify key functional groups such

as N-H and C-Br bonds.

High-Performance Liquid Chromatography (HPLC): Use a reverse-phase HPLC method to

assess the purity of the compound. The chromatogram should show a single major peak,

and the purity is typically calculated based on the area percentage.

Visualized Workflows and Pathways
General Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis, work-up, and purification

of a substituted indazole derivative.
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A typical workflow for indazole synthesis and purification.

Quality Control Analysis Workflow
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This diagram outlines the standard analytical steps for the quality control of a synthesized

chemical intermediate like 4,6-Dibromo-1H-indazole.

Structural Confirmation Purity Assessment
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Further Purification
or Re-synthesis

No
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Workflow for the Quality Control of 4,6-Dibromo-1H-indazole.

Biological Context and Signaling Pathways
Indazole-based molecules are frequently designed as protein kinase inhibitors.[6] Kinases are

crucial enzymes that regulate a vast number of cellular processes, including proliferation,

differentiation, and survival, by phosphorylating target proteins. Dysregulation of kinase

signaling is a hallmark of many diseases, particularly cancer. The 4,6-disubstituted indazole

scaffold can be elaborated to target the ATP-binding site of specific kinases.

For example, derivatives of this scaffold could potentially inhibit kinases within the

PI3K/AKT/mTOR pathway, a central signaling cascade that promotes cell growth and survival

and is often hyperactivated in tumors.[7]
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Conceptual PI3K/AKT/mTOR Signaling Pathway
The diagram below illustrates a simplified PI3K/AKT/mTOR pathway and indicates the

conceptual point of inhibition by a kinase inhibitor, for which 4,6-Dibromo-1H-indazole could

serve as a synthetic precursor.
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Conceptual inhibition of the PI3K signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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